(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
Overview
Description
The compound contains a tert-butoxycarbonyl group, which is a protecting group used in organic synthesis . It’s introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group has the formula C5H9O2 .Chemical Reactions Analysis
The tert-butoxycarbonyl group is known for its unique reactivity pattern and is used in various chemical transformations .Scientific Research Applications
Synthesis and Catalytic Applications
Research has shown that compounds with tert-butoxycarbonyl groups are involved in catalytic processes, such as the dirhodium-catalyzed oxidations of phenols and anilines. These reactions highlight the role of tert-butoxycarbonyl and similar groups in facilitating efficient and selective oxidation processes, suggesting potential applications in synthetic chemistry for the compound (Ratnikov et al., 2011).
Polymer Science
The compound’s structural components, especially the ether-carboxylic acid segments, are relevant to the synthesis of advanced polymers. Research on related bis(ether-carboxylic acid) compounds has led to the development of noncrystalline, highly soluble, and thermally stable polyamides. These materials exhibit properties such as high glass transition temperatures, making them suitable for use in high-performance plastics and films (Hsiao et al., 2000).
Material Chemistry
The tert-butoxycarbonyl group and its derivatives play a significant role in material chemistry, particularly in the formation of complex molecular structures with specific functionalities. For example, studies on the spin interaction in zinc complexes of Schiff and Mannich bases reveal how modifications to the tert-butoxycarbonyl group can influence the electronic properties and stability of metal-organic frameworks (Orio et al., 2010).
Future Directions
Properties
IUPAC Name |
(2S,4S)-4-(2-ethoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO7/c1-5-25-17(23)13-8-6-7-9-15(13)26-12-10-14(16(21)22)20(11-12)18(24)27-19(2,3)4/h6-9,12,14H,5,10-11H2,1-4H3,(H,21,22)/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGQHCQPPOJNQL-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.